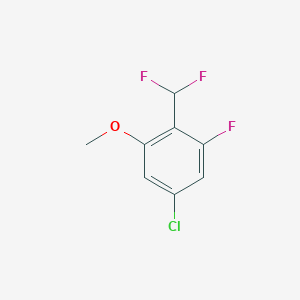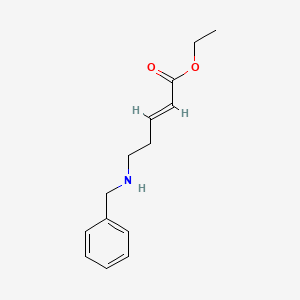
2-(2-Chloro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 2-(2-Chloro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene: , also known as 2-Cl-4-MPPFPP , is a chemical compound with the following structure:
- It contains a benzene ring substituted with chlorine, methoxy, and trifluoromethyl groups. The difluoro and trifluoromethyl substituents enhance its stability and reactivity.
- This compound has gained attention due to its safety-enhancing properties in lithium-ion batteries .
C16H7ClF5O2
.Métodos De Preparación
Synthetic Routes: The synthesis of 2-Cl-4-MPPFPP involves several steps, including the introduction of chlorine, methoxy, and trifluoromethyl groups onto the benzene ring. Specific synthetic routes may vary, but they typically start from commercially available starting materials.
Reaction Conditions: These reactions often require carefully controlled conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound for experimental purposes.
Análisis De Reacciones Químicas
Reactivity: 2-Cl-4-MPPFPP can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the substituents involved.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study 2-Cl-4-MPPFPP’s reactivity, stability, and applications in materials science.
Biology and Medicine: Its safety-enhancing properties make it relevant for battery technology and drug delivery systems.
Industry: As a safety additive, it contributes to safer lithium-ion batteries.
Mecanismo De Acción
Safety Enhancement: When added to the electrolyte of lithium-ion batteries, 2-Cl-4-MPPFPP reduces electrolyte flammability.
Voltage Runaway Protection: Electro-polymerized 2-Cl-4-MPPFPP protects LiMn2O4/Li cells from voltage runaway during overcharging.
Comparación Con Compuestos Similares
Uniqueness: Its combination of chlorine, methoxy, and trifluoromethyl groups sets it apart.
Similar Compounds: Other related compounds include 2-chlorophenol, 4-methoxyphenol, and pentafluorocyclotriphosphazenes .
Propiedades
Fórmula molecular |
C14H8ClF5O2 |
|---|---|
Peso molecular |
338.65 g/mol |
Nombre IUPAC |
2-(2-chloro-4-methoxyphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8ClF5O2/c1-21-8-2-3-12(9(15)6-8)22-13-10(16)4-7(5-11(13)17)14(18,19)20/h2-6H,1H3 |
Clave InChI |
NVSNEIPQPFQZTL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)

![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)

![5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene](/img/structure/B12082960.png)









